molecular formula C14H17F3N2 B12530462 4-Dipropylamino-2-trifluoromethyl-benzonitrile CAS No. 821776-50-5

4-Dipropylamino-2-trifluoromethyl-benzonitrile

Cat. No.: B12530462
CAS No.: 821776-50-5
M. Wt: 270.29 g/mol
InChI Key: WSVSGOSYQRPOIU-UHFFFAOYSA-N
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Description

4-Dipropylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H15F3N2 It is a derivative of benzonitrile, characterized by the presence of dipropylamino and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dipropylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-trifluoromethylbenzonitrile, followed by a Grignard reaction to introduce the dipropylamino group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used .

Chemical Reactions Analysis

Types of Reactions

4-Dipropylamino-2-trifluoromethyl-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitrile oxides, while reduction can yield primary or secondary amines .

Scientific Research Applications

4-Dipropylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Dipropylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-trifluoromethylbenzonitrile
  • 4-Amino-2-trifluoromethylbenzonitrile
  • 4-Isocyanato-2-trifluoromethylbenzonitrile

Uniqueness

4-Dipropylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both dipropylamino and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

CAS No.

821776-50-5

Molecular Formula

C14H17F3N2

Molecular Weight

270.29 g/mol

IUPAC Name

4-(dipropylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H17F3N2/c1-3-7-19(8-4-2)12-6-5-11(10-18)13(9-12)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

WSVSGOSYQRPOIU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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